molecular formula C26H38N8O3 B607266 eCF506 CAS No. 1914078-41-3

eCF506

Cat. No. B607266
M. Wt: 510.643
InChI Key: GMPQGWXPDRNCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ECF506 is a small molecule that locks SRC, a non-receptor tyrosine kinase, in its native inactive conformation . This inhibits both enzymatic and scaffolding functions that prevent phosphorylation and complex formation with its partner FAK . It has been reported to have highly potent and selective pathway inhibition in culture and in vivo .

Scientific Research Applications

  • eCF506 as a Potent and Selective SRC Kinase Inhibitor : eCF506 has been identified as a highly potent inhibitor of SRC kinase, showing subnanomolar inhibitory concentration (IC50) values. It requires significantly higher concentrations to inhibit ABL kinase, indicating its exceptional selectivity. This compound exhibits excellent water solubility, optimal pharmacokinetic profile, and oral bioavailability. In vivo, it halts SRC-associated neuromast migration in zebrafish embryos without inducing severe heart defects and inhibits SRC phosphorylation in tumor xenografts in mice (Fraser et al., 2016).

  • Unique Mode of Action for Improved Drug Efficacy and Tolerability : eCF506 works by locking SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions. This mode of action results in potent and selective pathway inhibition both in vitro and in vivo. Treatment with eCF506 in murine cancer models demonstrated increased antitumor efficacy and tolerability compared to existing SRC/ABL inhibitors. This novel approach to inhibiting SRC could lead to improved treatments for SRC-associated disorders (Temps et al., 2021).

Safety And Hazards

ECF506 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air . If swallowed, it is advised to wash out the mouth with copious amounts of water and call a physician .

properties

IUPAC Name

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPQGWXPDRNCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate

Citations

For This Compound
50
Citations
C Temps - 2020 - ethos.bl.uk
… The novel small molecule SRC inhibitor eCF506 has recently been discovered by the … This thesis continues the preclinical development of eCF506 by (i) investigating its potency against …
Number of citations: 1 ethos.bl.uk
LM Busuttil - 2020 - um.edu.mt
… Virtual screening using a structure-based consensus pharmacophore of the lead ECF506 … based on topology maps of the lead ECF506 and the sulphonamide inhibitor. Seed fragments …
Number of citations: 0 www.um.edu.mt
C Temps, D Lietha, ER Webb, XF Li, JC Dawson… - Cancer research, 2021 - AACR
… Here we report the small molecule eCF506 locks SRC in its native inactive conformation, … Treatment with eCF506 resulted in increased antitumor efficacy and tolerability in syngeneic …
Number of citations: 22 aacrjournals.org
DG Ogando, E Kim, S Li… - … Ophthalmology & Visual …, 2023 - iovs.arvojournals.org
… Ten µl of mitochondrial-targeted antioxidant Visomitin (1.5 µM) or Src kinase inhibitor eCF506 (1 … Visomitin and eCF506 significantly inhibited the increase in CT (PBS: 153.5±9.2 µm;Vis: …
Number of citations: 0 iovs.arvojournals.org
C Fraser, JC Dawson, R Dowling… - Journal of medicinal …, 2016 - ACS Publications
… resulted in eCF506, the first small molecule with subnanomolar IC 50 for SRC that requires 3 orders of magnitude greater concentration to inhibit ABL. eCF506 exhibits excellent water …
Number of citations: 53 pubs.acs.org
S Navarro-Marchal, M Harvey, B King, RE Hughes… - Cancer …, 2023 - nuvectis.com
Discussion We have developed and characterized the first small molecule—NXP900 (eCF506)—that locks SRC in its native inactive conformation, thereby inhibiting both enzymatic and …
Number of citations: 2 nuvectis.com
B King, RE Hughes, S Navarro-Marchal… - European Journal of …, 2022 - ejcancer.com
… Background: We have recently reported that NXP900 (aka eCF506) binds and locks SRC tyrosine kinase in its ‘closed’ inactive conformation, being classified as a Type I1/2A inhibitor. …
Number of citations: 4 www.ejcancer.com
S Dash, K Nyswaner, MJB Harvey, B King, A Woods… - 2023 - ascopubs.org
e15133 Background: NXP900 (eCF506) is a novel potent and selective SRC family kinase (SFK) inhibitor, (IC 50 of 0.47 nM against YES1). NXP900 locks its target into its native “closed…
Number of citations: 0 ascopubs.org
J Sergeys, I Van Hove, TT Hu, C Temps… - Experimental eye …, 2020 - Elsevier
… In addition to their anti-angiogenic effects, we also evaluated the effects of Dasatinib, eCF506 and Saracatinib on endothelial cell proliferation. eCF506 and Dasatinib both potently …
Number of citations: 8 www.sciencedirect.com
DG Ogando, ET Kim, S Li, JA Bonanno - Cells, 2023 - mdpi.com
… to reduce oxidative stress and eCF506 (Src kinase inhibitor) to … Moreover, topical Visomitin and eCF506 rescued tight … Furthermore, Visomitin and eCF506 significantly decreased Src …
Number of citations: 8 www.mdpi.com

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